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Compound of Interest

Compound Name: GR 64349

Cat. No.: B145177

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GR 64349, a potent and highly selective
agonist for the tachykinin NK2 receptor. This document consolidates key quantitative data,
outlines detailed experimental methodologies for assessing its activity, and visualizes its
signaling pathways and experimental workflows.

Core Compound Profile

GR 64349 is a synthetic peptide analogue of Neurokinin A (NKA) with the structure
[Lys3,Gly8,R-y-lactam-Leu9]-NKA(3-10). The conformational constraint introduced by the R-y-
lactam modification significantly enhances its selectivity for the NK2 receptor over the NK1 and
NK3 receptor subtypes.[1] This high selectivity makes GR 64349 a valuable pharmacological
tool for investigating the physiological and pathological roles of the NK2 receptor.

Quantitative Data Presentation

The following tables summarize the binding affinity, potency, and efficacy of GR 64349 at
human recombinant NK1 and NK2 receptors as determined in Chinese Hamster Ovary (CHO)

cells.

Table 1: Radioligand Binding Affinity of GR 64349
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Receptor Radioligand Displaced pKi (mean + SEM)
Human NK2 [125]]-NKA 7.77 £0.10
Human NK1 [3H]-septide <5

Data from Perdona et al., 2019.[1]

Table 2: Functional Potency and Efficacy of GR 64349 in In Vitro Assays

PECso (mean *

Assay Receptor Parameter Efficacy
SEM)

Inositol-1-

Phosphate (IP-1)  Human NK2 Potency 9.10+£0.16 Full Agonist

Accumulation

Human NK1 Potency 5.95+0.80 Full Agonist

Intracellular

Calcium Human NK2 Potency 9.27 £ 0.26 Full Agonist
Mobilization

Human NK1 Potency 6.55+0.16 Full Agonist

Cyclic AMP

(CAMP) Human NK2 Potency 10.66 + 0.27 Full Agonist
Synthesis

Human NK1 Potency 7.71+041 Full Agonist

Data from Perdona et al., 2019. Efficacy is reported relative to the endogenous agonists NKA
for the NK2 receptor and Substance P for the NK1 receptor.[1]

Table 3: Selectivity Profile of GR 64349
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Selectivity Ratio (NK1/NK2 pECso Fold

Assay Difference)
Inositol-1-Phosphate (IP-1) Accumulation ~1400-fold
Intracellular Calcium Mobilization ~500-fold
Cyclic AMP (cAMP) Synthesis ~900-fold

Calculated from the pECso values in Table 2.[1]

Signaling Pathways

Activation of the NK2 receptor by GR 64349 initiates downstream signaling through the
coupling of heterotrimeric G proteins, primarily Gg/11 and Gs.

ivates Phospholipase C (PLC) @ @

GR 64349

Click to download full resolution via product page

Caption: GR 64349 activates the NK2 receptor, leading to the activation of both Gg/11 and Gs
signaling pathways.

Experimental Protocols
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The following sections provide detailed, generalized methodologies for the key experiments
cited in the quantitative data tables. These protocols are representative of standard industry
practices for characterizing GPCR agonists.

Radioligand Binding Assay (Competitive)

This assay measures the ability of GR 64349 to displace a radiolabeled ligand from the NK2
receptor, thereby determining its binding affinity (Ki).
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Prepare cell membranes
expressing NK2 receptors

Prepare assay buffer, radioligand
([*251]-NKA), and GR 64349 dilutions

Incubate membranes, radioligand,
and varying concentrations of GR 64349

Rapidly filter the mixture to separate
bound from free radioligand

Wash filters to remove
non-specifically bound radioligand

Measure radioactivity on filters
using a scintillation counter

Analyze data to determine ICso
and calculate Ki value

Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of GR
64349 for the NK2 receptor.
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Detailed Methodology:

e Cell Culture and Membrane Preparation:

o CHO cells stably expressing the human NK2 receptor are cultured to a high density.

o Cells are harvested, and a crude membrane fraction is prepared by homogenization and
differential centrifugation.

o The protein concentration of the membrane preparation is determined using a standard
protein assay (e.g., BCA assay).

» Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCI (pH 7.4), 5 mM MgClz, and
a protease inhibitor cocktail.

o Competition Binding:

o In a 96-well plate, add the cell membrane preparation (typically 5-20 pg of protein per
well).

o Add increasing concentrations of unlabeled GR 64349.

o Add a fixed concentration of the radioligand (e.qg., [*2°I]-NKA) at a concentration close to its
Kd.

o For determining non-specific binding, a high concentration of a non-radiolabeled, high-
affinity NK2 receptor ligand (e.g., unlabeled NKA) is used instead of GR 64349.

o Total binding is determined in the absence of any competing ligand.

 Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium
(e.g., 60-180 minutes).

 Filtration and Washing:

o The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-
soaked in a solution like polyethyleneimine to reduce non-specific binding.
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o The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCI, pH
7.4).

o Detection and Data Analysis:

o

The radioactivity retained on the filters is quantified using a scintillation counter.

[e]

Specific binding is calculated by subtracting non-specific binding from total binding.

The concentration of GR 64349 that inhibits 50% of the specific binding of the radioligand
(ICso0) is determined by non-linear regression analysis of the competition curve.

o

The ICso value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff

o

equation.

Functional Assays

1. Inositol-1-Phosphate (IP-1) Accumulation Assay:

This assay measures the accumulation of IP-1, a downstream product of the Gg/11 signaling
pathway, following receptor activation.

Methodology:

e Cell Seeding: Seed CHO cells expressing the human NK2 or NK1 receptor into 96-well
plates and grow to confluence.

e Cell Stimulation:

o Replace the culture medium with a stimulation buffer containing LiCl (to inhibit the
degradation of IP-1).

o Add varying concentrations of GR 64349 to the wells.
o Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

e Cell Lysis and Detection:

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b145177?utm_src=pdf-body
https://www.benchchem.com/product/b145177?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Lyse the cells and measure the accumulated IP-1 using a commercially available HTRF
(Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the
manufacturer's instructions.

e Data Analysis:

o Generate a concentration-response curve and determine the pECso value using non-linear
regression.

2. Intracellular Calcium Mobilization Assay:

This assay measures the transient increase in intracellular calcium concentration that occurs
upon activation of the Gg/11 pathway.

Methodology:

e Cell Seeding: Seed CHO cells expressing the human NK2 or NK1 receptor into black-walled,
clear-bottom 96-well plates and grow to confluence.

e Dye Loading:

o Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a
suitable buffer for 30-60 minutes at 37°C.

¢ Measurement:

o Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline
fluorescence.

o Inject varying concentrations of GR 64349 into the wells and immediately record the
change in fluorescence intensity over time.

o Data Analysis:

o The peak fluorescence response at each concentration is used to generate a
concentration-response curve and determine the pECso value.

3. Cyclic AMP (cAMP) Synthesis Assay:
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This assay quantifies the production of CAMP, the second messenger of the Gs signaling
pathway.

Methodology:

e Cell Seeding: Seed CHO cells expressing the human NK2 or NK1 receptor into 96-well
plates.

e Cell Stimulation:

o Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP
degradation.

o Add varying concentrations of GR 64349 and incubate for a specific time (e.g., 15-30
minutes) at 37°C.

o Detection:

o Lyse the cells and measure the intracellular cAMP levels using a commercially available
assay kit (e.g., HTRF, AlphaScreen, or ELISA).

o Data Analysis:

o Construct a concentration-response curve and calculate the pECso value using non-linear
regression.

Conclusion

GR 64349 is a highly potent and selective NK2 receptor agonist, demonstrating robust activity
in various in vitro functional assays. Its selectivity of over 500-fold for the NK2 receptor
compared to the NK1 receptor makes it an invaluable research tool for elucidating the specific
roles of NK2 receptor signaling in health and disease. The detailed methodologies and data
presented in this guide provide a comprehensive resource for scientists and researchers
working in the field of tachykinin receptor pharmacology and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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